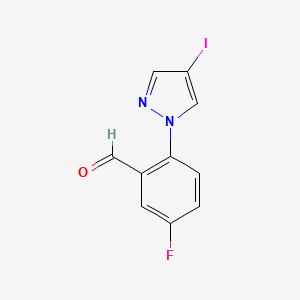
5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes It is characterized by the presence of a fluorine atom at the 5th position and an iodine-substituted pyrazole ring at the 2nd position of the benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the iodine substituent: The iodine atom can be introduced via electrophilic iodination using iodine or iodine monochloride in the presence of an oxidizing agent.
Attachment of the pyrazole ring to the benzaldehyde core: This step involves the nucleophilic substitution reaction between the pyrazole ring and a suitable benzaldehyde derivative, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: 5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzoic acid.
Reduction: 5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving fluorinated and iodinated compounds.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and methodologies.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the iodine substituent.
5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde: Contains a methyl group instead of a fluorine atom.
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: The pyrazole ring is attached at a different position on the benzaldehyde core.
Uniqueness
5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)benzaldehyde is unique due to the combination of fluorine and iodine substituents, which can significantly impact its reactivity and interactions with biological targets. This dual substitution pattern is less common and offers distinct advantages in terms of chemical and biological properties.
Propiedades
Fórmula molecular |
C10H6FIN2O |
|---|---|
Peso molecular |
316.07 g/mol |
Nombre IUPAC |
5-fluoro-2-(4-iodopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6FIN2O/c11-8-1-2-10(7(3-8)6-15)14-5-9(12)4-13-14/h1-6H |
Clave InChI |
JZGMUCZPLADBJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C=O)N2C=C(C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


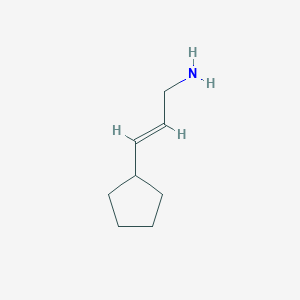
![N-[4-(4-formylphenyl)phenyl]methanesulfonamide](/img/structure/B13631279.png)
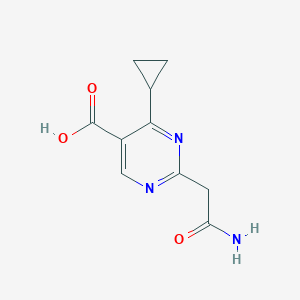
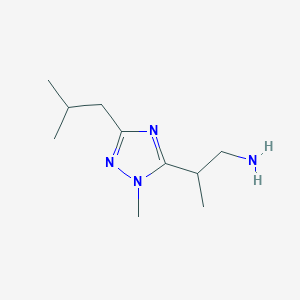
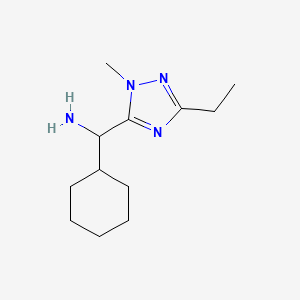
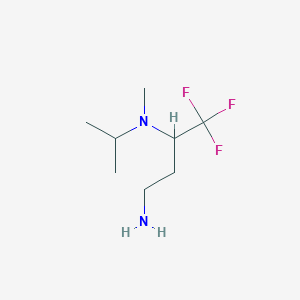
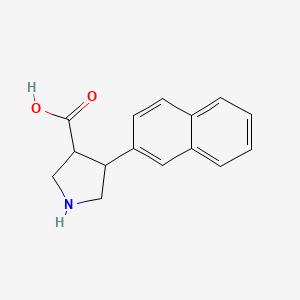
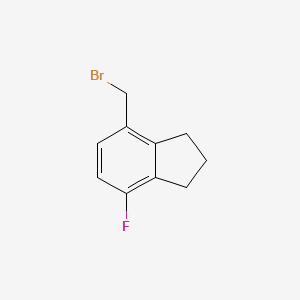

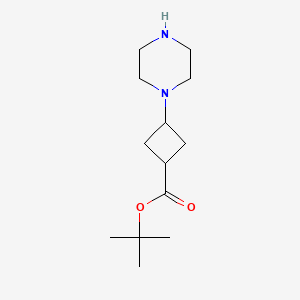
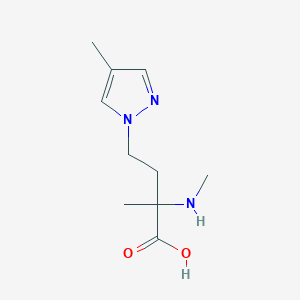
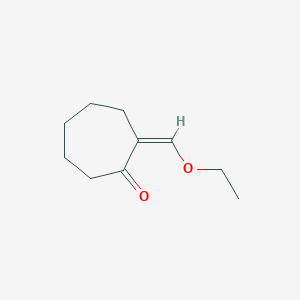
![7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13631354.png)

